molecular formula C10H13BrN2O2 B13024748 tert-Butyl4-amino-2-bromonicotinate

tert-Butyl4-amino-2-bromonicotinate

Cat. No.: B13024748
M. Wt: 273.13 g/mol
InChI Key: YICXSZNLUPNMSC-UHFFFAOYSA-N
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Description

Contextual Significance of Nicotinic Acid Derivatives in Contemporary Chemical Synthesis

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental scaffolds in chemistry and biology. nih.govslideshare.net Beyond its essential role in metabolic processes, the nicotinic acid framework is a prevalent feature in a vast number of pharmaceuticals and bioactive compounds. nih.govchemistryjournal.netresearchgate.net Its derivatives have demonstrated a wide range of therapeutic applications, including the treatment of diseases like pellagra. nih.gov The pyridine (B92270) ring system of nicotinic acid is a key structural motif that interacts with various enzymes and receptors, leading to diverse pharmacological effects. researchgate.netrsc.org

In contemporary synthesis, chemists exploit the inherent reactivity and structural features of nicotinic acid derivatives to build libraries of compounds for drug discovery and other applications. nih.gov The ability to modify the pyridine ring and the carboxylic acid function allows for the fine-tuning of a molecule's properties. The development of synthetic routes to novel nicotinic acid derivatives is an active area of research, aimed at expanding their utility in medicinal chemistry and materials science. nih.govchemistryjournal.net

Strategic Importance of Halogenated Pyridines as Versatile Synthetic Intermediates

The introduction of a halogen atom onto a pyridine ring dramatically enhances its synthetic utility, transforming it into a versatile intermediate for carbon-carbon and carbon-heteroatom bond formation. nih.gov Halogenated pyridines, particularly bromo- and chloro-pyridines, are key substrates in a multitude of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions. nih.govacs.orgznaturforsch.comrsc.org These reactions are cornerstones of modern organic synthesis, enabling the convergent assembly of complex molecules from simpler, readily available fragments. nih.gov

The bromine atom in tert-Butyl 4-amino-2-bromonicotinate serves as a synthetic handle, allowing for the selective introduction of a wide array of substituents at the 2-position of the pyridine ring. The regioselectivity of these coupling reactions can often be controlled, allowing for the stepwise functionalization of polyhalogenated pyridines. nih.govacs.org This strategic placement of a halogen provides a reliable and powerful method for elaborating the pyridine core, making it an indispensable tool for constructing highly substituted and functionally diverse molecules. znaturforsch.com

Foundational Role of Amino-Substituted Pyridines in Enabling Complex Organic Transformations

Amino-substituted pyridines are a critically important class of compounds in organic synthesis and medicinal chemistry. nih.govrsc.orgresearchgate.net The amino group can act as a nucleophile, a base, or a directing group, and it can be readily converted into other functional groups. sioc-journal.cn This versatility makes aminopyridines valuable starting materials for the synthesis of a wide range of heterocyclic compounds, including those with significant biological activity. rsc.orgresearchgate.netsioc-journal.cn For instance, 2-aminopyridine (B139424) is a key building block for the synthesis of fused-ring systems like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. sioc-journal.cn

The amino group in tert-Butyl 4-amino-2-bromonicotinate, located at the 4-position, offers a site for further molecular elaboration. It can participate in N-alkylation, N-arylation, acylation, and diazotization reactions, opening up a plethora of possibilities for creating diverse molecular structures. The presence of the amino group also influences the electronic properties of the pyridine ring, which can affect the reactivity of the other substituents. The strategic interplay between the amino and bromo groups on the same pyridine ring allows for sequential and regioselective reactions, providing a powerful approach to complex target molecules.

Analytical Overview of tert-Butyl Ester Functionalities as Protecting Groups and Synthetic Handles

The tert-butyl ester is a widely employed protecting group for carboxylic acids in multi-step organic synthesis. thieme-connect.comyoutube.comacs.org Its primary advantage lies in its stability under a broad range of reaction conditions, including those involving nucleophiles, bases, and many reducing agents. thieme-connect.com This robustness ensures that the carboxylic acid functionality remains intact while other parts of the molecule undergo transformation.

The removal of the tert-butyl group, or deprotection, is typically achieved under acidic conditions, often using reagents like trifluoroacetic acid. acs.orgacs.org This orthogonality allows for the selective deprotection of the tert-butyl ester in the presence of other acid-labile or base-labile protecting groups. In the context of tert-Butyl 4-amino-2-bromonicotinate, the tert-butyl ester masks the carboxylic acid, preventing it from interfering with reactions at the amino or bromo positions. Once the desired modifications have been made to the pyridine ring, the ester can be cleanly cleaved to reveal the free carboxylic acid, which can then be used for further transformations, such as amide bond formation. This strategic use of a protecting group is fundamental to the efficient synthesis of complex molecules. nih.gov

Properties of tert-Butyl 4-amino-2-bromonicotinate

PropertyValue
Molecular Formula C10H13BrN2O2
Molecular Weight 273.13 g/mol
CAS Number 183438-13-9
Appearance Solid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

tert-butyl 4-amino-2-bromopyridine-3-carboxylate

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)7-6(12)4-5-13-8(7)11/h4-5H,1-3H3,(H2,12,13)

InChI Key

YICXSZNLUPNMSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=CN=C1Br)N

Origin of Product

United States

Synthetic Methodologies for Tert Butyl 4 Amino 2 Bromonicotinate

Direct Esterification Approaches for Nicotinic Acid tert-Butyl Esters

The formation of the tert-butyl ester is a critical step in the synthesis. This can be accomplished by direct esterification of the corresponding carboxylic acid precursor or by transesterification from a more common ester, such as a methyl or ethyl ester.

When starting with 4-amino-2-bromonicotinic acid, the primary challenge lies in efficiently converting the carboxylic acid to its bulky tert-butyl ester derivative.

The Fischer esterification, a classic method involving the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental approach. masterorganicchemistry.comchemguide.co.uk For the synthesis of tert-butyl esters, this typically involves reacting the carboxylic acid with tert-butanol (B103910) or isobutylene. uobaghdad.edu.iqcalpaclab.com The reaction is driven by a strong acid catalyst, such as sulfuric acid, and often requires heating. chemguide.co.uk The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction rate is influenced by factors like temperature and catalyst loading. uobaghdad.edu.iq To drive the equilibrium towards the product ester, it is common to remove water as it is formed. chemguide.co.uk In a related procedure for synthesizing tert-butyl esters of amino acids, perchloric acid (HClO4) has been used as a catalyst with tert-butyl acetate (B1210297) serving as the tert-butyl source. rsc.org

To circumvent the often harsh conditions of acid-catalyzed esterification, several specialized reagents have been developed for the mild and efficient formation of tert-butyl esters.

N,N -Dimethylformamide di-tert-butyl acetal: This reagent is highly effective for the tert-butylation of carboxylic acids. tcichemicals.com The reaction typically involves heating the carboxylic acid with the acetal, which acts as a tert-butoxy (B1229062) donor. tcichemicals.comtcichemicals.com This method is advantageous as it often proceeds under neutral or mild conditions and can be used for sensitive substrates, including amino acids and various heterocyclic carboxylic acids. tcichemicals.comfishersci.ca The process is generally high-yielding, with a simple workup that often involves the removal of the solvent under reduced pressure. tcichemicals.com

bis (trifluoromethanesulfonyl)imide (Tf₂NH): This strong Brønsted acid can be used in catalytic amounts to promote the esterification of carboxylic acids with alcohols. organic-chemistry.org More specifically, a method has been developed for the direct synthesis of tert-butyl esters by reacting a carboxylic acid with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which serves as both the solvent and the tert-butylating agent. organic-chemistry.org This approach has proven effective for a range of carboxylic acids, including those with free amino groups. organic-chemistry.org The use of dicationic ionic liquids with bis-trifluoromethane sulfonimide anions has also been shown to catalyze the esterification of carboxylic acids effectively. rsc.orgrsc.org

Transesterification is an alternative route where an existing ester, typically a methyl or ethyl nicotinate (B505614), is converted to the desired tert-butyl ester by reaction with tert-butanol. wikipedia.org This equilibrium-driven process is catalyzed by either acids or bases. wikipedia.orggoogle.com Base-catalyzed transesterification, using alkoxides like sodium methoxide (B1231860) or organometallic reagents such as n-butyllithium, is a common approach. google.com The reaction can be driven to completion by removing the lower-boiling alcohol (e.g., methanol) that is formed as a byproduct. wikipedia.orggoogle.com This method has been successfully applied to the synthesis of bulky esters of nicotinic acid, such as (-)-menthyl nicotinate, from the corresponding methyl ester. researchgate.net Various catalysts, including yttrium clusters and potassium phosphate, have been shown to promote the transesterification of a wide range of esters under mild conditions. organic-chemistry.org

Esterification of 4-Amino-2-bromonicotinic Acid Precursors

Functional Group Interconversions on the Nicotinic Acid Scaffold

An alternative synthetic strategy involves starting with a simpler aminonicotinate ester and subsequently introducing the bromine atom at the C-2 position.

The selective bromination of an aminopyridine ring system is a key transformation. The amino group at the C-4 position is an activating, ortho-, para-directing group, which would be expected to direct electrophilic substitution to the C-3 and C-5 positions. However, the synthesis requires bromination at the C-2 position, which is ortho to the ring nitrogen. The reaction of 4-aminopyridine (B3432731) with molecular bromine can lead to a complex mixture of products, including protonated starting material and polybrominated species, depending on the reaction conditions. acs.org

For more controlled bromination, specific reagents and conditions are necessary. Brominating agents such as N-bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are often preferred over molecular bromine for their selectivity. google.com The choice of solvent and temperature can also significantly influence the outcome of the reaction. google.com In some cases, the inherent reactivity of the pyridine (B92270) ring can be modulated. For instance, the reaction of 4-aminopyridine with halogens can be influenced by the acidity of the medium. acs.org A method for the selective para-monobromination of aromatic amines using 2,4,4,6-tetrabromocyclohexa-2,5-dienone has been reported, which may offer a regioselective route if the directing effects can be controlled. rsc.org Furthermore, copper-promoted bromination has been shown to achieve high regioselectivity in related heterocyclic systems like 8-aminoquinolines, suggesting a potential strategy for selectively functionalizing the aminonicotinate scaffold. beilstein-journals.org

Stereoselective and Chemoselective Amination Methodologies at the C4 Position of 2-Bromonicotinates

The introduction of an amino group at the C4 position of a 2-bromonicotinate scaffold demands high chemoselectivity to avoid displacement of the bromine atom at the C2 position or reactions with the ester group. While direct stereoselective amination is not applicable as the C4 position is not a stereocenter, chemoselective approaches are critical. Nucleophilic aromatic substitution (SNAr) is a primary pathway for C4-amination on pyridine rings, particularly when the ring is activated by electron-withdrawing groups. However, in the case of 2-bromonicotinates, the situation is complex.

Modern catalytic systems offer elegant solutions for such selective aminations. Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for forming C-N bonds. However, its application here would require careful ligand and condition selection to favor amination at C4 over potential C2 coupling.

A more direct approach involves the chemoselective primary amination of an arylboronic acid precursor. nih.gov A synthetic strategy could involve a 2-bromo-4-chloronicotinate intermediate, where the more labile chlorine at the C4 position is selectively displaced by an amino group. Another advanced method involves the in-situ generation of a reactive aminating agent, such as the transient nitroxyl (B88944) (HNO) intermediate from 2-nitropropane, which can be captured by a phosphetane-based catalyst to selectively install a primary amino group on an aryl Csp² center derived from a boronic acid. nih.gov This offers excellent functional group tolerance. nih.gov

Below is a table summarizing potential chemoselective amination strategies applicable to a 2-bromonicotinate precursor.

Methodology Aminating Agent Catalyst/Reagent Key Features & Considerations
Nucleophilic Aromatic Substitution (SNAr)Ammonia, BenzylamineHigh temperature/pressureRequires activation; risk of side reactions.
Buchwald-Hartwig AminationAmmonia source (e.g., LHMDS)Palladium catalyst with specific ligandsRequires a 4-halo precursor (e.g., 4-chloro or 4-triflate) for selective coupling.
Copper-Catalyzed Amination (Ullmann-type)Ammonia, Amine derivativesCopper(I) saltMilder conditions than uncatalyzed SNAr; selectivity can be an issue.
Chemoselective Primary Amination via Boronic Acid2-Nitropropane (HNO precursor)Phosphetane-based P(III)/P(V)=O catalystHigh chemoselectivity and functional group tolerance. nih.gov
Metal-Free Primary Amination via Boronic AcidCyanamidePIFA / NBSMediated by cyanamidyl radicals; occurs at ambient temperature. organic-chemistry.org

Multi-Step Synthetic Sequences for the Nicotinate Core Assembly

The construction of a densely functionalized molecule like tert-butyl 4-amino-2-bromonicotinate is a multi-step process where both the assembly of the pyridine ring itself and the sequence of functional group installation are of paramount importance.

Cyclization and Subsequent Functionalization of Pyridine Ring Systems

The synthesis of the pyridine ring, the core of the nicotinate structure, can be achieved through various cyclization strategies. acsgcipr.org These methods typically build a di- or tetrahydropyridine (B1245486) ring first, which is subsequently oxidized to the aromatic pyridine. acsgcipr.org

Hantzsch Pyridine Synthesis: A classic method involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. While versatile, it produces a symmetrically substituted dihydropyridine, which would require significant post-modification for the target compound.

[2+2+2] Cycloaddition: Transition metal-catalyzed cycloaddition of alkynes and nitriles offers a highly convergent route to substituted pyridines. nih.govacsgcipr.org This method allows for the construction of complex pyridine systems in a single step under relatively mild conditions. nih.gov For the target molecule, a carefully designed di-alkyne and a cyanoformate derivative could potentially be employed.

From Acyclic Precursors: Iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a greener route to symmetrical pyridines. acsgcipr.org Other methods involve the condensation of enamines with 4-methylideneisoxazol-5-ones, leading to fully substituted nicotinates through a multi-step, one-pot procedure. researchgate.net

Once the pyridine or a related nicotinate ring is formed, subsequent functionalization is carried out to install the required bromo and amino groups.

Order of Sequential Introduction of Amino, Bromo, and Ester Moieties

The sequence in which the ester, bromine, and amino functionalities are introduced is critical and dictated by the directing effects of the substituents and the robustness of the groups to subsequent reaction conditions. The ester and amino groups are ortho-, para-directing, while the bromo group is meta-directing in electrophilic substitutions.

A plausible synthetic pathway would begin with a pre-functionalized pyridine, such as 4-aminopyridine or a derivative.

Plausible Synthetic Sequence:

Esterification: The synthesis would likely start from a precursor acid, such as 4-amino-2-bromonicotinic acid, which is then esterified with tert-butanol under acidic conditions (e.g., using DCC/DMAP or via the acid chloride) to form the tert-butyl ester. This step is often performed late in the synthesis to avoid the ester's hydrolysis under harsh conditions.

Bromination: The bromine is typically introduced via electrophilic bromination. Starting with a 4-aminonicotinate derivative, the strong activating and ortho, para-directing effect of the amino group would direct bromination to the C3 and C5 positions. Therefore, it is more strategic to start with a precursor where the C2 position is activated for bromination, or to use a directed metallation-bromination approach. A more viable route involves starting with 2,4-dichloronicotinic acid, followed by selective amination at C4, bromination at C2 (via Sandmeyer reaction of an intermediate 2-amino compound or halogen exchange), and finally esterification.

Amination: Introducing the amino group can be achieved via nucleophilic substitution of a suitable leaving group (like chloro) at the C4 position. The electron-withdrawing nature of the ester and the bromo group at C2 would activate the C4 position for such a substitution.

The following table outlines a comparison of potential synthetic strategies.

Strategy Starting Material Sequence of Steps Advantages Disadvantages
A 4-Hydroxynicotinic Acid1. Bromination (C2/C6) 2. Esterification 3. Nitration (C4) 4. ReductionReadily available starting material.Poor regioselectivity in bromination; multiple steps.
B 2,4-Dichloronicotinic Acid1. Selective Amination (C4) 2. Esterification 3. Bromination (C2 via halogen exchange)Good control over substituent placement.Requires selective reactions at multiple steps.
C Pyridine Ring ConstructionAlkynes + NitrileConvergent; builds complexity quickly. nih.govRequires specialized starting materials and catalysts.

Advanced Catalytic Approaches in Nicotinate Synthesis

Modern catalysis, particularly using palladium, offers powerful methods for the synthesis and functionalization of heterocyclic systems like pyridines. youtube.com

Palladium-Mediated Reactions for Bromine Incorporation or Downstream Functionalization on Pyridine Systems

Palladium catalysis is instrumental in the synthesis of functionalized pyridines. aminer.orgnih.gov These reactions can be used either to install the bromine atom or to use the bromine as a handle for further diversification through cross-coupling reactions.

Palladium-Catalyzed C-H Bromination: Directing-group-assisted C-H activation is a powerful strategy for regioselective halogenation. acs.orgnih.gov For a pyridine N-oxide substrate, a palladium catalyst can direct bromination to the C2 position using N-bromosuccinimide (NBS) as the bromine source. acs.orgnih.gov The N-oxide can be readily removed in a subsequent step. This approach allows for the late-stage introduction of bromine with high precision.

Downstream Functionalization: The 2-bromo substituent on the pyridine ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.netresearchgate.net This allows for the introduction of a wide range of aryl, vinyl, or alkynyl groups at the C2 position, making tert-butyl 4-amino-2-bromonicotinate a valuable intermediate for creating libraries of more complex molecules. The efficiency of these couplings can be influenced by the nature of other substituents on the pyridine ring; electron-withdrawing groups tend to favor the reaction. researchgate.net

The table below details relevant palladium-catalyzed reactions.

Reaction Type Catalyst System Reagents Purpose Reference
Directed C-H BrominationPd(OAc)₂Pyridine N-oxide substrate, NBSRegioselective incorporation of bromine at C2. acs.orgnih.gov
Suzuki CouplingPdCl(C₃H₅)(dppb)Aryl/vinyl boronic acid, BaseC-C bond formation at the C2 position. researchgate.net
Sonogashira CouplingPd(TFA)₂/PPh₃, CuITerminal alkyne, BaseC-C bond formation (alkynylation) at the C2 position. researchgate.net
Buchwald-Hartwig AminationPd₂(dba)₃, Ligand (e.g., BINAP)Amine, BaseC-N bond formation at a halogenated position. nih.gov

Chemical Transformations and Reactivity Profiles of Tert Butyl 4 Amino 2 Bromonicotinate

Reactivity at the Bromine Center

The bromine atom on the pyridine (B92270) ring is a key handle for introducing molecular complexity, primarily through substitution and cross-coupling reactions. Its position ortho to the ring nitrogen activates it for certain transformations.

Directed Nucleophilic Aromatic Substitution Reactions

The pyridine ring is generally electron-deficient, which makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the nitrogen atom. wikipedia.orgyoutube.comresearchgate.net The nitrogen atom acts as an electron-withdrawing group, stabilizing the negatively charged Meisenheimer intermediate formed during the addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.com In tert-butyl 4-amino-2-bromonicotinate, the bromine atom is at the activated C-2 (ortho) position, making it a viable site for nucleophilic displacement.

While direct SNAr on 2-bromopyridines can be challenging compared to other cross-coupling methods, it can be achieved with strong nucleophiles. The reactivity is enhanced by the presence of electron-withdrawing groups on the ring. wikipedia.org The amino group at C-4, being an electron-donating group, might slightly deactivate the ring towards SNAr compared to an unsubstituted or nitro-substituted pyridine. However, the inherent activation provided by the ring nitrogen still allows for these reactions to occur, for instance, with alkoxides or amines under specific conditions. youtube.com

Cross-Coupling Reactions for C-C and C-N Bond Formation

The bromine atom at the C-2 position is an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction couples the 2-bromopyridine (B144113) moiety with an organoboron reagent (boronic acid or ester) to form a C-C bond. wikipedia.org It is a widely used method for the synthesis of biaryl and heteroaryl-aryl compounds. wikipedia.orgresearchgate.netharvard.edu The reaction is typically catalyzed by a palladium(0) complex with a suitable phosphine (B1218219) ligand and requires a base. harvard.eduyonedalabs.com The tert-butyl ester group in the substrate is generally compatible with these conditions. researchgate.net

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Ref
Pd(OAc)₂ / SPhosK₃PO₄Dioxane/Water60Good to Excellent harvard.edu
Pd/CK₂CO₃Water/Isopropanol120High researchgate.net
Pd(dppf)Cl₂K₂CO₃Water/1,4-Dioxane120 (Microwave)81 researchgate.net
Pd(OAc)₂Cs₂CO₃Toluene80Moderate nih.gov

Heck Coupling: While not explicitly detailed for this specific substrate in the provided context, Heck coupling is a plausible transformation. This reaction would involve the palladium-catalyzed coupling of the 2-bromo position with an alkene to form a new C-C double bond.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the 2-bromo position and a terminal alkyne. scirp.orgscirp.orgresearchgate.netresearchgate.netsoton.ac.uk It is a powerful tool for introducing alkynyl moieties into heterocyclic systems. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, often an amine which can also serve as the solvent. scirp.orgsoton.ac.uk

Catalyst / LigandCo-catalystBaseSolventTemperature (°C)Yield (%)Ref
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF10072-96 scirp.orgscirp.org
Pd(PPh₃)₄CuIEt₃NTHFRoom Temp92 soton.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is used to form a C-N bond by coupling the 2-bromo position with a primary or secondary amine. chemrxiv.orgamazonaws.comchemspider.comnih.govamazonaws.com This method is highly versatile for the synthesis of a wide range of substituted aminopyridines. The choice of ligand is crucial for the success of the reaction.

Catalyst / LigandBaseSolventTemperature (°C)Yield (%)Ref
Pd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene8060 chemspider.com
Pd(OAc)₂ / dpppNaOᵗBuTolueneReflux91 amazonaws.com
"XantPhos Pd G3"DBUMeCN/PhMe140 (Flow)Good chemrxiv.orgamazonaws.com

Reactivity and Derivatization of the 4-Amino Group

The 4-amino group is a versatile functional handle that can undergo a variety of transformations, including protection, acylation, alkylation, and diazotization.

Strategic Protection and Deprotection of the Amino Moiety in Multi-Step Syntheses

In multi-step syntheses, it is often necessary to protect the nucleophilic amino group to prevent unwanted side reactions while other parts of the molecule are being modified. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group.

Protection: The amino group can be protected as a Boc-carbamate, for example, by reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Deprotection: The Boc group is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid. semanticscholar.org This strategy is advantageous because the tert-butyl ester at the C-3 position is also acid-labile, allowing for simultaneous deprotection if desired. Selective removal of one over the other would require careful selection of reagents and conditions.

Acylation and Alkylation Reactions of the Amino Functionality

Acylation: The 4-amino group can be readily acylated using acylating agents such as acid chlorides or anhydrides to form the corresponding amides. publish.csiro.auacs.org The reaction can be catalyzed by bases like 4-(dimethylamino)pyridine (DMAP). acs.org It is noteworthy that in the acetylation of aminopyridines, the reaction mechanism can proceed either directly at the exocyclic amino group or through an initial N-acetylation of the pyridine ring nitrogen, which then acts as an acyl transfer agent. For 4-aminopyridine (B3432731) itself, the pathway involving the ring nitrogen is often favored. publish.csiro.au

Alkylation: Direct alkylation of the 4-amino group can be challenging due to the potential for over-alkylation and competing alkylation at the pyridine ring nitrogen. publish.csiro.au A common strategy involves protection of the amino group (e.g., as a Boc-carbamate), followed by N-alkylation and subsequent deprotection. researchgate.net Alternatively, under certain conditions, direct alkylation of the pyridine ring can occur, especially at positions activated by the nitrogen. youtube.comchemistryviews.orgnih.gov For instance, lithiation of halogenated pyridines followed by reaction with an electrophile can lead to alkylation. youtube.com

Electrophilic Transformations Involving the Amino Group (e.g., Diazotization)

The 4-amino group can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures. rsc.orgoaji.net This reaction converts the primary amino group into a diazonium salt (pyridine-4-diazonium). rsc.orgoaji.net Pyridine diazonium salts are useful intermediates that can subsequently be subjected to various transformations, such as Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -Cl, -Br, -CN) at the C-4 position, or azo coupling reactions. oaji.net The stability and reactivity of the diazonium salt depend on the reaction conditions. rsc.orggoogle.com

Transformations of the tert-Butyl Ester Group

The tert-butyl ester group in tert-butyl 4-amino-2-bromonicotinate is a versatile protecting group for the carboxylic acid functionality. Its strategic removal or transformation is a key step in the synthesis of various nicotinic acid derivatives.

Selective hydrolysis of the tert-butyl ester to the corresponding carboxylic acid, 4-amino-2-bromonicotinic acid, is a fundamental transformation. This is typically achieved under acidic conditions, which exploit the stability of the tert-butyl cation that is formed as a byproduct. While specific literature on the hydrolysis of tert-butyl 4-amino-2-bromonicotinate is not abundant, general methods for tert-butyl ester deprotection are applicable. For instance, treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a common and effective method. Another approach involves using formic acid or a solution of hydrogen chloride in an organic solvent.

Transesterification, the conversion of one ester to another, offers an alternative pathway to modify the carboxyl group. While less common than hydrolysis for this specific compound, it can be accomplished under specific catalytic conditions, often involving the use of a different alcohol in the presence of an acid or base catalyst. The bulky nature of the tert-butyl group can make this transformation sterically hindered.

The tert-butyl ester can be a precursor to other important carboxylic acid derivatives such as amides and acid chlorides.

Amides: Direct conversion of the tert-butyl ester to an amide is challenging. A more common route involves the initial hydrolysis of the ester to the carboxylic acid, as described above. The resulting 4-amino-2-bromonicotinic acid can then be coupled with a desired amine using standard peptide coupling reagents. These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or activators like N,N'-carbonyldiimidazole (CDI). For example, to synthesize an N-substituted amide, the carboxylic acid would be activated and then reacted with a primary or secondary amine. nih.gov The synthesis of N-acetyl-amino acid-NHtBu derivatives has been demonstrated through both direct coupling and via an activated ester intermediate. nih.gov

Acid Chlorides: The formation of an acid chloride from a tert-butyl ester is generally not a direct process. The standard method involves converting the carboxylic acid (obtained from hydrolysis) to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com For instance, 2-fluoro-4-nitrobenzoic acid has been converted to its acid chloride using thionyl chloride before reacting with an amine to form an amide. google.com A method for the in situ generation of acid chlorides from tert-butyl esters using α,α-dichlorodiphenylmethane and tin(II) chloride as a catalyst has been reported, which could be applicable. organic-chemistry.org

The removal of the tert-butyl protecting group is a critical step in many synthetic sequences involving tert-butyl 4-amino-2-bromonicotinate.

Acid-catalyzed cleavage is the most prevalent method for deprotecting tert-butyl esters. The reaction proceeds via the formation of a stable tert-butyl cation.

Common Acidic Reagents and Conditions

ReagentSolventTemperatureNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureA widely used, effective method.
Hydrogen Chloride (HCl)Dioxane, Diethyl Ether, or Methanol0 °C to Room TemperatureProvides the acid in a non-aqueous form.
Formic AcidNeat or with a co-solventRoom Temperature to mild heatingA milder alternative to TFA or HCl.
Sulfuric Acid (H₂SO₄)Dioxane/WaterElevated TemperaturesHarsher conditions, used less frequently.

This table presents generally applicable conditions for tert-butyl ester cleavage.

The choice of acid and reaction conditions can be tuned to be compatible with other functional groups present in the molecule. For substrates sensitive to strong acids, milder conditions are preferred.

While acidic cleavage is standard, alternative methods have been developed to address substrates with acid-labile functionalities or to offer milder reaction conditions. organic-chemistry.org

Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane have been shown to chemoselectively hydrolyze tert-butyl esters. researchgate.net This method can be advantageous when other acid-sensitive groups like N-Boc or N-trityl are present, although their stability is condition-dependent. researchgate.net The cerium(III) chloride heptahydrate-sodium iodide (CeCl₃·7H₂O/NaI) system is another effective reagent for the deprotection of tert-butyl esters and ethers. researchgate.netorganic-chemistry.org

Radical Cation Mediated Deprotection: A combination of a tris(4-bromophenyl)aminium radical cation, known as "magic blue" (MB•+), and triethylsilane can facilitate a mild deprotection of tert-butyl esters. organic-chemistry.orgorganic-chemistry.org This method proceeds via catalytic cleavage of the C-O bond and is effective for various tert-butyl protected groups under mild conditions. organic-chemistry.orgorganic-chemistry.org

Phosphoric Acid-Based Deprotection: Aqueous phosphoric acid is presented as an environmentally benign, selective, and mild reagent for removing tert-butyl protecting groups from esters, carbamates, and ethers. organic-chemistry.orgorganic-chemistry.org The reactions are typically high-yielding with a convenient workup. organic-chemistry.org

Thermal Deprotection: In some cases, thermolysis can be used to cleave tert-butyl esters. Continuous flow reactors at high temperatures (120-240°C) and pressures have been used to hydrolyze tert-butyl esters in protic solvents without the need for additional reagents. nih.gov

Methodologies for Protecting Group Removal of tert-Butyl Esters

Pyridine Ring System Reactivity and Functionalization

The pyridine ring of tert-butyl 4-amino-2-bromonicotinate possesses distinct sites for functionalization, primarily at the bromine-substituted C2 position and potentially on the aromatic ring itself. The amino group at C4 and the ester at C3 electronically influence the ring's reactivity.

The bromine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr) and, more commonly, transition-metal-catalyzed cross-coupling reactions. The positions ortho and para (C2, C4, C6) to the pyridine nitrogen are electron-deficient and thus activated for nucleophilic attack, making the C2-bromo substituent a good leaving group for such reactions. researchgate.net

Common Functionalization Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The C2-bromo position can be coupled with a variety of boronic acids or esters (R-B(OR)₂) to introduce new alkyl, alkenyl, or aryl groups. This is a standard method for elaborating the pyridine core.

Buchwald-Hartwig Amination: This is another palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. The C2-bromo substituent can be reacted with various primary or secondary amines to introduce new amino functionalities, leading to the synthesis of 2,4-diaminonicotinate derivatives.

Sonogashira Coupling: This reaction allows for the introduction of alkyne groups at the C2 position by coupling the bromo-substituted pyridine with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

Other Cross-Coupling Reactions: Other transition-metal-catalyzed reactions like Stille coupling (with organostannanes), Heck coupling (with alkenes), and Negishi coupling (with organozinc reagents) are also feasible at the C2 position to further functionalize the pyridine ring.

The reactivity of the 4-aminopyridine moiety itself can be complex. While the amino group is an activating, ortho-para directing group in electrophilic aromatic substitution, the pyridine nitrogen is deactivating. Reactions with halogens like bromine can lead to protonation of the pyridine nitrogen and subsequent complex bromination-dimerization processes. acs.org

Reactions at the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in tert-butyl 4-amino-2-bromonicotinate retains its basic and nucleophilic character, making it a primary site for electrophilic attack.

One of the most fundamental reactions is protonation to form a pyridinium (B92312) salt. The reactivity of the related 4-aminopyridine with Br₂ has been shown to result in immediate protonation to form the [4-NH₂-1λ⁴-C₅H₄N-1-H⁺][Br⁻] salt. acs.org Similarly, tert-butyl 4-amino-2-bromonicotinate is expected to react readily with acids.

The pyridine nitrogen can also react with other electrophiles. For instance, N-oxide formation is a common reaction for pyridines. The reaction of 4-aminopyridine can yield 4-aminopyridine N-oxide. cymitquimica.com This transformation typically employs oxidizing agents like hydrogen peroxide or peroxy acids.

Furthermore, the pyridine nitrogen can be targeted by aminating reagents. N-aminopyridinium salts can be synthesized through the reaction of pyridines with electrophilic aminating agents such as hydroxylamine-O-sulfonic acid (HOSA), mesitylsulfonyl hydroxylamine (B1172632) (MSH), or O-(2,4-dinitrophenyl)hydroxylamine (DPH). nih.gov These N-aminopyridinium salts are versatile intermediates in organic synthesis. nih.gov

Reactions with halogens and interhalogens can also occur at the pyridine nitrogen. Studies on 4-aminopyridine (4-AP) have demonstrated that its reaction with iodine monochloride (ICl) can produce a charge-transfer complex, [4-NH₂-1λ⁴-C₅H₄N-1-ICl], as well as an ionic species where an iodonium (B1229267) ion is bridged between two pyridine nitrogens, [(4-NH₂-1λ⁴-C₅H₄N)₂-1μ-I⁺][Cl⁻]. acs.orgresearchgate.net A similar reaction with iodine monobromide (IBr) exclusively formed the ionic compound. acs.orgresearchgate.net This suggests that the nitrogen atom of tert-butyl 4-amino-2-bromonicotinate could participate in the formation of analogous charge-transfer complexes and halonium-bridged dimers.

Reaction Type Reagent(s) Expected Product Type Reference
ProtonationAcids (e.g., HBr)Pyridinium Salt acs.org
N-Oxide FormationPeroxy acids (e.g., m-CPBA)Pyridine N-oxide cymitquimica.com
N-AminationHOSA, MSH, DPHN-Aminopyridinium Salt nih.gov
ComplexationICl, IBrCharge-Transfer Complex / Ionic Dimer acs.orgresearchgate.net

Selective Functionalization at Unsubstituted Ring Positions

The pyridine ring of tert-butyl 4-amino-2-bromonicotinate has two unsubstituted carbon atoms at the C-5 and C-6 positions, which are potential sites for C-H functionalization. The regioselectivity of such reactions is governed by the electronic and steric effects of the existing substituents. The C-4 amino group is a powerful activating group, directing electrophilic substitution to the ortho positions (C-3 and C-5). The C-2 bromo and C-3 tert-butoxycarbonyl groups are deactivating and meta-directing.

The inherent electronic properties of the pyridine ring make it electron-deficient, challenging typical electrophilic aromatic substitutions. researchgate.netrsc.org However, direct C-H functionalization of pyridines is a powerful tool for derivatization. rsc.orgthieme-connect.com

Given the substitution pattern, the C-5 position is electronically activated by the C-4 amino group, but also subject to steric hindrance from it. The C-6 position is adjacent to the pyridine nitrogen, a site that is often favored in certain transition-metal-catalyzed C-H functionalization reactions.

Methodologies for the meta-selective C-H functionalization of pyridines have been developed, sometimes relying on temporary dearomatization to transform the electron-deficient ring into an electron-rich intermediate that can react with electrophiles. researchgate.net Another strategy involves pH-dependent reactivity, where oxazino pyridine intermediates can undergo para-selective functionalization under acidic conditions. acs.org Photochemical methods using pyridinyl radicals have also been developed, enabling functionalization at positions that diverge from classical Minisci chemistry, often favoring the C-4 position. acs.org

In the case of tert-butyl 4-amino-2-bromonicotinate, electrophilic substitution, such as halogenation, would likely be directed to the C-5 position due to the strong activating effect of the amino group, assuming steric factors allow the reaction to proceed. For example, the reaction of 4-aminopyridine with Br₂ can lead to a bromination-dimerization process, affording polybrominated pyridyl-pyridinium cations. acs.org This indicates the high reactivity of the positions ortho and para to the amino group.

Position Controlling Factors Potential Reactions Reference
C-5Activated by C-4 NH₂, Deactivated by C-3 COOtBu, Steric hindrance from C-4 NH₂Electrophilic Substitution (e.g., Halogenation, Nitration) acs.orgresearchgate.net
C-6Adjacent to Pyridine NTransition-Metal-Catalyzed C-H Arylation/Alkylation thieme-connect.com

Exploration of Ring Rearrangements and Cycloaddition Reactions

Substituted pyridines can undergo ring rearrangements under specific conditions, often involving the migration of a substituent from a nitrogen atom to a carbon atom on the ring. A relevant example is the rearrangement of N,N-di-tert-butoxycarbonylpyridin-4-amines. When treated with a strong base like lithium diisopropylamide (LDA), these compounds rearrange to form tert-butyl 4-(tert-butoxycarbonylamino)nicotinates. researchgate.net This type of transformation involves the deprotonation of a ring carbon followed by an intramolecular migration of the tert-butoxycarbonyl (Boc) group from the exocyclic nitrogen to the ring. Given the structural similarities, it is conceivable that a suitably protected derivative of tert-butyl 4-amino-2-bromonicotinate could undergo a similar rearrangement.

Another documented rearrangement involves the Curtius rearrangement. The reaction of aldehydes with iodine azide (B81097) can form acyl azides, which upon heating can rearrange to carbamoyl (B1232498) azides. organic-chemistry.org While this applies to a side chain, it highlights a class of rearrangements accessible from carboxylic acid derivatives.

Reaction Class Mechanism/Intermediate Description Reference
Ring Rearrangement N→C Acyl MigrationUpon treatment with a strong base (e.g., LDA), a Boc group can migrate from the exocyclic amino nitrogen to a deprotonated ring carbon. researchgate.net
Cycloaddition Pyridinium Ylide / DearomatizationThe aromatic pyridine ring must first be activated to form a more reactive, non-aromatic intermediate, which can then undergo cycloaddition. researchgate.net

Applications of Tert Butyl 4 Amino 2 Bromonicotinate in Complex Molecule Synthesis

Precursor in the Synthesis of Pharmaceutical Intermediates and Lead Compounds

The pyridine (B92270) nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The structural motifs within tert-Butyl 4-amino-2-bromonicotinate allow for its elaboration into a variety of pharmaceutical intermediates. The amino group can serve as an anchor point for the introduction of pharmacophoric elements through acylation or alkylation, while the bromo substituent is amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

For instance, substituted pyridine-2,4-dicarboxylic acid derivatives have been investigated as potent inhibitors of human 2-oxoglutarate (2OG)‐dependent oxygenases like aspartate/asparagine‐β‐hydroxylase (AspH), which are potential targets for anticancer therapies. nih.gov The core structure of tert-Butyl 4-amino-2-bromonicotinate provides a template that, through sequential modifications, could lead to such bioactive molecules. The tert-butyl ester functionality offers a convenient protecting group for the carboxylic acid, which can be deprotected under specific conditions in later synthetic stages to reveal a key binding group or a point for further derivatization.

Building Block for the Development of Agrochemical Active Ingredients

The demand for novel and effective agrochemicals to ensure food security is ever-increasing. Pyridine-based compounds have a long history of use as herbicides, insecticides, and fungicides. The development of new agrochemical active ingredients often relies on the synthesis of novel heterocyclic structures with improved efficacy, selectivity, and environmental profiles.

The derivatization of nicotinic acid, a close relative of the core of the title compound, has been a fruitful area of research in agrochemicals. For example, 2-chloronicotinic acid derivatives are important intermediates in the synthesis of herbicides like diflufenican. The functional handles present in tert-Butyl 4-amino-2-bromonicotinate make it a valuable starting material for creating libraries of novel pyridine-based compounds for agrochemical screening. The bromo group, for instance, can be transformed into a boronic acid moiety, which are known to have applications in agrochemical discovery. mdpi.comnih.gov

Utility in the Construction of Advanced Materials Precursors

The unique electronic and coordination properties of pyridine derivatives make them attractive components in the design of advanced materials, including polymers, metal-organic frameworks (MOFs), and functional dyes. mdpi.com Pyridine dicarboxylic acids, for example, are being explored as renewable building blocks for polyesters with potentially superior properties. wur.nl

tert-Butyl 4-amino-2-bromonicotinate can serve as a precursor to rigid, functionalized monomers for polymerization reactions. The amino and bromo groups can be independently modified to introduce polymerizable functionalities or to tune the electronic properties of the resulting material. For instance, palladium-catalyzed coupling reactions at the 2-position could introduce conjugated aryl groups, leading to precursors for organic light-emitting diodes (OLEDs) or other electronic materials.

Generation of Diverse Nicotinic Acid-Based Scaffolds and Bioisosteres

Nicotinic acid (niacin or vitamin B3) and its derivatives are fundamental in biological systems and serve as a common scaffold in drug design. wikipedia.orgcrnusa.orgoregonstate.edu The ability to generate a wide variety of analogs and bioisosteres of nicotinic acid is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in medicinal chemistry. drugdesign.org

Derivatization to Polycyclic Heterocycles (e.g., quinolines, analogous to thiazoloquinolines)

The fusion of a pyridine ring with other heterocyclic systems leads to polycyclic scaffolds with diverse biological activities. Quinolines and thiazoloquinolines are prominent examples, with applications ranging from anticancer to anti-infective agents. The synthesis of quinolin-4-ones, for instance, can be achieved through methods like the Gould-Jacobs reaction. mdpi.com

The structure of tert-Butyl 4-amino-2-bromonicotinate is well-suited for intramolecular cyclization strategies to form fused ring systems. For example, after appropriate modification of the amino group and the bromo position, the nicotinate (B505614) backbone could be induced to cyclize, forming quinoline-like structures. mdpi.comorganic-chemistry.orgorganic-chemistry.orgmdpi.com Similarly, the amino group can be a starting point for the construction of a thiazole (B1198619) ring, leading to thiazolo[5,4-b]pyridine (B1319707) derivatives, which have been identified as potent inhibitors of kinases like c-KIT. nih.gov The synthesis of such fused systems often involves the initial formation of a substituted aminopyridine followed by cyclization. researchgate.netdmed.org.ua

Below is a table illustrating potential synthetic transformations of tert-Butyl 4-amino-2-bromonicotinate to access polycyclic heterocycles.

Starting MaterialReagents and ConditionsProduct ClassPotential Application
tert-Butyl 4-amino-2-bromonicotinate1. Acylation of amino group2. Intramolecular cyclizationQuinolone derivativesPharmaceuticals
tert-Butyl 4-amino-2-bromonicotinate1. Reaction with a thiocyanate (B1210189) source2. CyclizationThiazolo[5,4-b]pyridine derivativesKinase inhibitors

Synthesis of Novel Amino-Pyridines and Pyridine Carboxylate Analogs

The functional groups on tert-Butyl 4-amino-2-bromonicotinate allow for the generation of a diverse library of novel amino-pyridines and pyridine carboxylate analogs. The bromo group can be readily displaced or coupled, while the amino group can be derivatized in numerous ways. rsc.orgnih.govchemrxiv.orgacs.org The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other esters.

This versatility is exemplified by the synthesis of various substituted pyridine-dicarboxamides and pyridine-dicarboxylic acid derivatives, which have applications as polydentate ligands and in materials science. nih.govtandfonline.com The ability to systematically modify each position of the pyridine ring starting from a common precursor is a powerful tool in discovery chemistry.

The following table summarizes some of the potential derivatizations of tert-Butyl 4-amino-2-bromonicotinate.

Functional GroupReaction TypePotential ReagentsResulting Structure
2-BromoSuzuki CouplingArylboronic acids, Pd catalyst, base2-Aryl-4-aminonicotinate
4-AminoAcylationAcid chlorides, anhydrides4-Acylamino-2-bromonicotinate
3-CarboxylateHydrolysisTrifluoroacetic acid4-Amino-2-bromonicotinic acid
3-CarboxylateAmidation (after hydrolysis)Amines, coupling agents4-Amino-2-bromonicotinamide

Theoretical and Computational Investigations of Tert Butyl 4 Amino 2 Bromonicotinate

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can provide detailed information about molecular orbitals and bonding characteristics, which are fundamental to understanding a molecule's stability and reactivity.

Analysis of Frontier Molecular Orbitals and Electron Density Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

For tert-Butyl 4-amino-2-bromonicotinate, the electron density is expected to be highest around the electronegative nitrogen and oxygen atoms, as well as the bromine atom. The HOMO is likely to be localized on the amino group and the pyridine (B92270) ring, reflecting the electron-donating nature of these moieties. The LUMO, on the other hand, is anticipated to be distributed over the pyridine ring and the carbonyl group of the ester, which are the primary electron-accepting sites.

A hypothetical DFT calculation could yield the following electronic properties:

PropertyCalculated Value (Illustrative)Significance
HOMO Energy-6.2 eVIndicates the energy of the highest energy electrons available for reaction.
LUMO Energy-1.8 eVIndicates the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap4.4 eVA relatively large gap suggests good kinetic stability.
Dipole Moment2.5 DIndicates a moderate degree of polarity in the molecule.

These values are illustrative and would require specific DFT calculations to be confirmed.

Computational Exploration of Molecular Conformations and Dynamics

The three-dimensional structure of a molecule plays a significant role in its physical and chemical properties. Computational methods allow for the exploration of the potential energy surface to identify stable conformations and the energy barriers between them. For tert-Butyl 4-amino-2-bromonicotinate, the primary conformational flexibility arises from the rotation around the C-O bond of the ester group and the C-N bond of the amino group.

A conformational analysis would likely reveal several low-energy conformers. The most stable conformer would be the one that minimizes steric hindrance, particularly involving the bulky tert-butyl group, and maximizes favorable electronic interactions. Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the molecule in different environments, such as in solution. nih.gov MD simulations track the atomic movements over time, offering a picture of how the molecule flexes, vibrates, and interacts with its surroundings. nih.gov

Mechanistic Predictions for Chemical Transformations and Reactivity Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms, which are often difficult to determine experimentally. By mapping the potential energy surface of a reaction, transition states can be located and activation energies calculated. This allows for the prediction of the most likely pathways for chemical transformations.

For tert-Butyl 4-amino-2-bromonicotinate, several reactive sites are present. The amino group can act as a nucleophile, the bromine atom can be substituted via various coupling reactions, and the ester group can undergo hydrolysis. DFT calculations could be employed to model, for example, the mechanism of a Suzuki or Buchwald-Hartwig coupling reaction at the C-Br bond. Such studies would involve identifying the structures of reactants, intermediates, transition states, and products along the reaction coordinate and calculating their relative energies. This would provide valuable information for optimizing reaction conditions and predicting potential side products.

Simulation of Spectroscopic Signatures for Structural Elucidation

Computational methods can simulate various types of spectra, which can be invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For tert-Butyl 4-amino-2-bromonicotinate, the simulation of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra would be particularly useful.

Simulated ¹H and ¹³C NMR spectra can predict the chemical shifts of the different nuclei in the molecule. nih.gov By comparing these predicted shifts with experimental data, the assignment of peaks can be confirmed. nih.gov Discrepancies between simulated and experimental spectra can also point to conformational or electronic effects not initially considered.

Similarly, the simulation of the IR spectrum can predict the vibrational frequencies corresponding to different functional groups. nih.gov For tert-Butyl 4-amino-2-bromonicotinate, key vibrational modes would include the N-H stretches of the amino group, the C=O stretch of the ester, and the C-Br stretch. The calculated frequencies, when appropriately scaled, can show good agreement with experimental IR spectra, aiding in the structural confirmation of the molecule. nih.gov

Future Research Directions in Tert Butyl 4 Amino 2 Bromonicotinate Chemistry

Development of Environmentally Sustainable Synthetic Routes and Methodologies

The chemical industry's shift towards green chemistry necessitates the development of manufacturing processes that are both economically viable and environmentally benign. Traditional methods for synthesizing nicotinic acid derivatives often involve harsh reagents and produce significant waste. nih.gov Future research will likely focus on creating sustainable synthetic pathways to tert-Butyl 4-amino-2-bromonicotinate and its derivatives.

Key areas of investigation will include:

Biocatalysis: The use of enzymes, such as lipases, in organic synthesis offers high selectivity and mild reaction conditions. nih.gov Research into enzymatic processes, potentially within continuous-flow microreactors, could lead to high-yield, energy-efficient syntheses with reduced solvent waste. nih.gov

Alternative Solvents: Moving away from hazardous organic solvents towards greener alternatives like tert-amyl alcohol or even supercritical water can drastically reduce the environmental impact of the synthesis. nih.govnih.gov

Catalytic Gas-Phase Reactions: Developing catalytic gas-phase oxidation or ammonolysis processes could replace stoichiometric reagents, minimize by-products, and improve atom economy, as seen in the industrial production of nicotinic acid. nih.gov The primary by-product in such optimized processes is often water, representing a significant advancement in green manufacturing. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Nicotinate (B505614) Derivatives

ParameterTraditional Methods (e.g., KMnO4 Oxidation)Future Green Methodologies
ReagentsStoichiometric strong oxidants (e.g., KMnO4, HNO3) nih.govCatalytic systems (e.g., enzymes, metal oxides), Air nih.govnih.gov
SolventsOften hazardous organic solventsBenign solvents (e.g., water, tert-amyl alcohol), solvent-free conditions nih.govnih.gov
By-productsSignificant inorganic waste (e.g., MnO2), greenhouse gases (e.g., N2O) nih.govMinimal waste, often just water nih.gov
Atom EconomyLow (e.g., ~21% for KMnO4 oxidation) nih.govHigh (e.g., up to 87% in gas-phase oxidation) nih.gov
ConditionsOften harsh (high temperatures, pressures) nih.govMild (lower temperatures and pressures) nih.gov

Exploration of Novel Catalytic Systems for Enhanced Transformations

The functional groups of tert-Butyl 4-amino-2-bromonicotinate provide multiple handles for chemical modification. The bromine atom is particularly amenable to cross-coupling reactions, while the amino group and the pyridine (B92270) ring's C-H bonds offer further sites for functionalization. Future research will undoubtedly explore novel catalytic systems to exploit this reactivity with greater efficiency and selectivity.

Promising areas for exploration include:

Palladium-Catalyzed Cross-Coupling: While palladium catalysis is established, new generations of ligands, such as bulky biarylphosphines, can facilitate challenging transformations like the amination of bromopyridines under milder conditions and with broader substrate scopes. nih.govcmu.edu These systems could be used to couple a wide variety of amines, boronic acids, and other nucleophiles at the C2 position.

Photocatalysis: Light-mediated reactions offer a powerful tool for generating reactive intermediates under gentle conditions. rsc.org Photocatalytic systems could enable novel C-H functionalization or cross-coupling reactions on the pyridine ring, providing access to derivatives that are difficult to synthesize using traditional thermal methods.

Main-Group and Earth-Abundant Metal Catalysis: To reduce reliance on expensive and precious metals like palladium, research into catalysts based on earth-abundant metals (e.g., iron, cobalt) or even main-group elements is a growing trend. mdpi.com These catalysts could offer new reactivity patterns and more sustainable options for transforming the nicotinate scaffold.

Table 2: Potential Catalytic Systems for Transforming tert-Butyl 4-amino-2-bromonicotinate

Catalytic SystemTarget TransformationPotential AdvantagesReference
Palladium/Bulky Phosphine (B1218219) LigandsC-N, C-C, and C-O cross-coupling at the C2-bromo positionHigh efficiency, broad substrate scope, mild conditions nih.govcmu.edu
Photoredox Catalysis (e.g., Iridium, Ruthenium, or Organic Dyes)C-H functionalization, radical couplingsAccess to unique reactivity, mild room-temperature conditions rsc.org
Cobalt or Iron CatalysisC-H activation, cross-coupling reactionsLower cost, sustainability, novel selectivity mdpi.com
Rhodium CatalysisDirected C-H functionalization, annulationsHigh regioselectivity for complex molecule synthesis

Expansion of Synthetic Applications in Emerging Chemical Fields

The versatility of the tert-Butyl 4-amino-2-bromonicotinate scaffold makes it an attractive starting point for creating novel molecules in various scientific domains. Its derivatives have potential applications beyond traditional uses.

Future applications could be explored in:

Medicinal Chemistry: Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tuberculosis, and anticancer properties. chemistryjournal.netresearchgate.net The tert-Butyl 4-amino-2-bromonicotinate core can be used to synthesize libraries of novel compounds for screening against new biological targets, such as protein kinases or metabolic enzymes. nih.govnih.gov

Agrochemistry: Pyridine-based structures are central to many herbicides and fungicides. researchgate.net By modifying the substituents on the nicotinate ring, new agrochemicals with improved efficacy, selectivity, and environmental profiles could be developed.

Materials Science: Pyridine derivatives serve as essential ligands in the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.org The functional handles on tert-Butyl 4-amino-2-bromonicotinate could be used to design bespoke ligands for creating materials with tailored properties for gas storage, catalysis, or sensing.

Drug Conjugation: The late-stage covalent conjugation of bioactive small molecules, such as vitamins like nicotinic acid, to other therapeutic agents is an emerging strategy to enhance pharmacological effects. nih.gov This nicotinate derivative could serve as a linker or a payload in such conjugates.

Table 3: Emerging Fields for Application of Nicotinate Derivatives

FieldPotential Role of tert-Butyl 4-amino-2-bromonicotinate DerivativesExample of Target Molecules/SystemsReference
Medicinal ChemistryScaffold for novel kinase inhibitors, anti-infectives, or metabolic modulatorsInhibitors of ASCT2, Topoisomerase, PARP1 nih.govnih.govmdpi.com
AgrochemistryCore structure for new fungicides and herbicidesNovel pesticides with improved safety profiles researchgate.net
Materials ScienceFunctional ligands for custom-designed MOFs and coordination polymersPorous materials for gas separation or heterogeneous catalysts rsc.org
Drug DeliveryComponent in antibody-drug conjugates or vitamin-drug conjugatesTargeted cancer therapeutics nih.gov

Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation

Computational chemistry is becoming an indispensable tool in modern synthetic planning and development. For a molecule like tert-Butyl 4-amino-2-bromonicotinate, computational models can provide deep insights that accelerate research and discovery.

Future research will heavily leverage:

Density Functional Theory (DFT): DFT calculations can be used to predict the electronic properties of the molecule, such as charge distribution and frontier molecular orbital energies. researchgate.netias.ac.inresearchgate.net This information helps in understanding its reactivity, predicting the outcomes of reactions, and elucidating complex reaction mechanisms, such as those in palladium-catalyzed cycles. diva-portal.org

Predictive Synthesis Platforms: Emerging computer-assisted synthesis planning (CASP) tools, often powered by machine learning, can analyze the structure of a target molecule and propose viable synthetic routes. frontiersin.org These tools can be used to identify novel, efficient pathways to complex derivatives starting from tert-Butyl 4-amino-2-bromonicotinate.

In Silico Property Prediction: Before synthesis, computational tools can predict key physicochemical and pharmacokinetic properties (ADME - absorption, distribution, metabolism, excretion) of potential derivatives. chemrevlett.comtandfonline.com This allows researchers to prioritize the synthesis of compounds with drug-like characteristics, saving significant time and resources.

Table 4: Computational Tools in the Future of Nicotinate Chemistry

Computational Tool/MethodApplicationExpected OutcomeReference
Density Functional Theory (DFT)Mechanism elucidation, reactivity predictionUnderstanding transition states, predicting regioselectivity, calculating reaction energies researchgate.netresearchgate.netacs.org
Molecular DockingVirtual screening, binding mode analysisIdentifying potential biological targets, guiding lead optimization chemrevlett.comnih.gov
Computer-Assisted Synthesis Planning (CASP)Retrosynthetic analysis, pathway designDiscovery of novel and efficient synthetic routes frontiersin.org
ADME/Tox PredictionEarly-stage drug-likeness assessmentPrioritization of synthetic targets with favorable pharmacokinetic profiles chemrevlett.comchemrevlett.com

Rational Design and Synthesis of Structure-Activity Relationship-Driven Nicotinate Analogs

Rational drug design is a powerful strategy that uses knowledge of a biological target and the structure-activity relationships (SAR) of existing ligands to create more potent and selective molecules. scirp.orgimmutoscientific.com The tert-Butyl 4-amino-2-bromonicotinate scaffold is an ideal starting point for such campaigns.

A systematic research approach would involve:

SAR Exploration: Systematically modifying each part of the molecule—the C2 substituent (by replacing bromine), the C4-amino group (through alkylation or acylation), and the C3-ester—to build a library of analogs. nih.govmdpi.com Biological screening of this library would reveal crucial SAR insights, such as which functional groups enhance activity and which are detrimental. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once initial SAR data is available, 3D-QSAR models can be developed. chemrevlett.comchemrevlett.commdpi.com These statistical models quantitatively correlate the chemical structures of the analogs with their biological activity, allowing for the prediction of the potency of yet-unsynthesized compounds and guiding the design of the next generation of molecules. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Researchers can use computational tools to identify novel core scaffolds that mimic the essential structural features of active nicotinate derivatives but possess different chemical properties. mdpi.com This can lead to the discovery of new chemical classes with improved potency or better pharmaceutical profiles.

Table 5: Illustrative Strategy for SAR-Driven Analog Design

Position of ModificationExample ModificationRationale/HypothesisDesired Outcome
C2 (replacing -Br)Couple various aryl or heteroaryl ringsExplore new interactions with hydrophobic pockets in a target proteinIncreased potency/selectivity
C4-amino groupAcylation with different carboxylic acids or formation of ureasIntroduce hydrogen bond donors/acceptors to improve target bindingEnhanced binding affinity
C3-tert-butyl esterHydrolyze to carboxylic acid or convert to other esters/amidesModulate solubility, cell permeability, and metabolic stabilityImproved pharmacokinetic profile
Pyridine RingIntroduce substituents at C5 or C6 via C-H activationFine-tune electronic properties and steric profile of the scaffoldOptimization of drug-like properties

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